molecular formula C10H11NO6 B1337607 2,3,4-Trimethoxy-6-nitrobenzaldehyde CAS No. 52978-83-3

2,3,4-Trimethoxy-6-nitrobenzaldehyde

Cat. No. B1337607
CAS RN: 52978-83-3
M. Wt: 241.2 g/mol
InChI Key: BARDBXITMSPPQC-UHFFFAOYSA-N
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Patent
US05296602

Procedure details

Sodium borohydride (4.44 g. 0.12 mol) was added portionwise to a suspension of 2-nitro-4,5,6-trimethoxybenzaldehyde (24.2 g, 0.1 mol) in 200 ml during 0.5 hours at 5-10 ° C. in an ice-bath. The mixture was stirred for an additional 10 minutes, and the excess of NaBH4 was destroyed by addition of acetic acid. The mixture was then concentrated in vacuo to dryness, and the solid residue was triturated with water. The solid was collected by filtration, washed with water and recrystallized from ethanol to give 22.1 g (90.9%) of 2-hydroxymethyl-1-nitro-3,4,5-trimethoxybenzene; mp 69-70° C. 1H-NMR (CDCl3): δ2.89 (1H, b, exchangeable, OH) 3.94, 3.96, and 3.97 (each 3H, s, 3×OMe), 4.78 (2h, s, CH2), 7.38 (1H, s, H-6). Analyses: Calculated for C10H13NO6 : C, 49.38; H, 5.39; N, 5.76. Found: C, 49.44; H, 5.43; N, 5.79.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N+:3]([C:6]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([O:16][CH3:17])=[C:10]([O:18][CH3:19])[C:7]=1[CH:8]=[O:9])([O-:5])=[O:4]>>[OH:9][CH2:8][C:7]1[C:10]([O:18][CH3:19])=[C:11]([O:16][CH3:17])[C:12]([O:14][CH3:15])=[CH:13][C:6]=1[N+:3]([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
4.44 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
24.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C(=C(C(=C1)OC)OC)OC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess of NaBH4 was destroyed by addition of acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
the solid residue was triturated with water
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OCC1=C(C=C(C(=C1OC)OC)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g
YIELD: PERCENTYIELD 90.9%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.